1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of azetidinones and pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the construction of the azetidinone ring followed by the introduction of the pyrrolidine-2,5-dione moiety. One common synthetic route includes the reaction of 3,4-diethoxybenzoyl chloride with azetidin-3-ylamine to form the azetidinone intermediate. This intermediate is then reacted with pyrrolidine-2,5-dione under specific conditions to yield the final compound .
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Green chemistry approaches, such as using microwave irradiation and environmentally friendly solvents, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction rate and yield .
Scientific Research Applications
1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can be compared with other similar compounds such as:
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: This compound has a similar azetidinone and pyrrolidine structure but with different substituents, leading to variations in biological activity.
3-(azetidin-3-yl)pyrrolidine-2,5-dione: This compound shares the pyrrolidine-2,5-dione moiety but has different substituents on the azetidinone ring, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-14-6-5-12(9-15(14)25-4-2)18(23)19-10-13(11-19)20-16(21)7-8-17(20)22/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVIWBRVYMCSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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